REACTION_SMILES
|
[C:2]([c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1)(=[O:9])[Cl:10].[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[Cl:18][CH2:19][Cl:20].[ClH:1].[NH2:21][c:22]1[c:23]([N:32]2[CH2:33][CH2:34][O:35][CH2:36][CH2:37]2)[cH:24][cH:25][c:26]([C:28]([F:29])([F:30])[F:31])[cH:27]1.[OH2:38]>>[C:2]([c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1)(=[O:9])[NH:21][c:22]1[c:23]([N:32]2[CH2:33][CH2:34][O:35][CH2:36][CH2:37]2)[cH:24][cH:25][c:26]([C:28]([F:29])([F:30])[F:31])[cH:27]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cc(C(F)(F)F)ccc1N1CCOCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Nc1cc(C(F)(F)F)ccc1N1CCOCC1)c1ccncc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |